molecular formula C12H11N3O4 B11854129 (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide

Cat. No.: B11854129
M. Wt: 261.23 g/mol
InChI Key: SEQXIBXVFUCLJI-ZETCQYMHSA-N
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Description

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide is a chiral propanamide derivative featuring a 5-nitro-substituted isoquinolinone scaffold.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

(2S)-2-(5-nitro-1-oxoisoquinolin-2-yl)propanamide

InChI

InChI=1S/C12H11N3O4/c1-7(11(13)16)14-6-5-8-9(12(14)17)3-2-4-10(8)15(18)19/h2-7H,1H3,(H2,13,16)/t7-/m0/s1

InChI Key

SEQXIBXVFUCLJI-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the oxo group at the 1-position. The final step involves the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids for nitration, oxidizing agents for oxidation, and coupling reagents for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Reduction: 2-(5-Amino-1-oxoisoquinolin-2(1H)-yl)propanamide.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid and ammonia.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation.

Mechanism of Action :

  • The compound targets specific pathways involved in cell growth and apoptosis, demonstrating selective toxicity towards cancer cells while sparing normal cells.

In Vitro Studies :

  • In studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative effects .

In Vivo Studies :

  • In xenograft models, the compound achieved tumor growth inhibition rates of up to 60% at doses of 20 mg/kg compared to control groups.

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties.

Study Findings :

  • In models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling, suggesting its efficacy in managing inflammatory responses.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against resistant bacterial strains.

Case Study on Infection Control :

  • The compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent.

Comprehensive Data Table

Application Mechanism IC50 Values (μg/mL) In Vivo Efficacy
AnticancerInduces apoptosis in cancer cellsHCT-116: 1.9 - 7.52Tumor growth inhibition: 60%
Anti-inflammatoryReduces inflammation markersNot specifiedSignificant reduction in paw swelling
AntimicrobialInhibits growth of resistant strainsNot specifiedEffective against multi-drug resistant strains

Case Study on Cancer Treatment

Objective : To evaluate the anticancer effects in breast cancer models.
Results : The compound induced significant apoptosis in cancer cells with minimal effects on normal cells, highlighting its therapeutic potential.

Case Study on Infection Control

Objective : To assess antimicrobial efficacy against resistant bacterial strains.
Results : The compound effectively inhibited the growth of multi-drug resistant strains, showcasing its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Features
This compound C₁₂H₁₁N₃O₄* ~285.24 5-Nitro, isoquinolinone (S) Electron-withdrawing nitro group; chiral center
(R)-2-[5-(2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamido)-1-oxoisoquinolin-2(1H)-yl]propanamide C₂₂H₁₈ClF₃N₃O₃ 476.85 Chloro-CF₃-phenyl, acetamido (R) Bulky hydrophobic substituent; synthesized via HATU/DIPEA
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O 407.47 Fluoro-biphenyl, indole-ethyl Not specified Dual aromatic systems; reported in Molbank 2021
N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide C₂₆H₂₇N₃O₃ 429.52 Tetrahydrophthalazin, acetylphenyl Not specified Partially saturated heterocycle; screening compound

*Calculated based on structural analogy.

Key Observations :

  • Substituent Effects: The nitro group in the target compound contrasts with the chloro-trifluoromethylphenyl group in , which introduces steric bulk and lipophilicity.
  • Stereochemistry : The (S)-configuration of the target compound differs from the (R)-configuration in , which could lead to divergent binding affinities in chiral environments, as seen in pharmacopeial analogs .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The indole and biphenyl moieties in contribute to higher logP values compared to the target compound, suggesting differences in membrane permeability.
  • Stereochemical Impact : Pharmacopeial compounds (e.g., ) demonstrate that stereochemistry at the propanamide center critically influences biological activity, implying similar trends for the (S)-configured target.

Biological Activity

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide, with CAS number 950914-91-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃O₄
  • Molecular Weight : 261.237 g/mol
  • Structure : The compound features an isoquinoline core with a nitro group and a propanamide side chain, contributing to its biological properties.

The biological activity of this compound is primarily linked to its interaction with purinergic receptors, notably the P2X7 receptor. This receptor plays a crucial role in various physiological processes, including inflammation and pain signaling.

P2X7 Receptor Modulation

Research indicates that compounds similar to this compound exhibit the ability to modulate P2X7 receptor activity. This modulation can lead to therapeutic effects in conditions such as:

  • Inflammatory Diseases : The compound has shown promise in reducing inflammation associated with rheumatoid arthritis and inflammatory bowel disease .
  • Neuropathic Pain : By antagonizing the P2X7 receptor, it may alleviate chronic pain syndromes .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the activation of the P2X7 receptor. This inhibition reduces the release of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory responses.

Case Study: Rheumatoid Arthritis

A clinical case study highlighted the efficacy of this compound in patients suffering from rheumatoid arthritis. The study reported significant reductions in joint swelling and pain scores after administration of the compound over a period of six weeks. Patients exhibited improved mobility and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs) during treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameMechanism of ActionTherapeutic ApplicationsEfficacy
This compoundP2X7 receptor antagonistRheumatoid arthritis, neuropathic painHigh
(R)-2-(6-methyl-5-nitro-1-oxoisoquinolin-2(1H)-yl) propyl acetateP2X7 receptor antagonistInflammatory bowel diseaseModerate
Bicycloheteroaryl compoundsP2X7 receptor modulatorPain syndromes, asthmaVariable

Safety and Toxicity Profile

Preliminary toxicity studies indicate that this compound exhibits low toxicity levels with minimal side effects reported. The compound's pharmacokinetic profile suggests good absorption and metabolic stability, making it a candidate for further clinical development .

Q & A

Q. What are the recommended synthetic routes for (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 5-nitroisoquinolin-1(2H)-one with an (S)-configured propanamide derivative. Key steps include:

  • Nitro group stability : Nitro groups are sensitive to reducing agents; use mild conditions (e.g., <50°C) to avoid unintended reduction .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation analogs) may ensure retention of the (S)-configuration.
  • Coupling methods : Amide bond formation via EDC/HOBt or DCC/DMAP systems, monitored by TLC or HPLC for completion .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC-MS : Quantifies purity and detects nitro group degradation products (e.g., amine byproducts under acidic conditions) .
  • Chiral HPLC : Confirms enantiomeric excess (>98% for the (S)-enantiomer) using polysaccharide-based columns .
  • NMR spectroscopy : Key signals include the isoquinolinone aromatic protons (δ 7.5–8.5 ppm) and the propanamide methyl group (δ 1.3–1.5 ppm). Compare with computed spectra (DFT methods) to resolve ambiguities .

Q. What safety precautions are necessary when handling nitro-containing isoquinolinone derivatives?

  • Toxicity : Nitro groups may confer mutagenic potential. Use fume hoods and PPE (gloves, lab coats) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data for the nitroisoquinolinone core be resolved?

  • X-ray crystallography : Resolves stereochemical ambiguities. For example, isoquinolinone ring planarity and nitro group orientation can be confirmed via single-crystal analysis .
  • Dynamic NMR : Detects rotational barriers in the propanamide moiety if unexpected splitting occurs .
  • Computational validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA software) .

Q. What strategies mitigate side reactions during functionalization of the nitro group?

  • Selective reduction : Use catalytic hydrogenation (Pd/C, H₂) to convert nitro to amine, but avoid over-reduction with controlled H₂ pressure .
  • Electrophilic substitution : Nitro groups deactivate the ring; optimize electrophilic conditions (e.g., Friedel-Crafts acylation) using Lewis acids like AlCl₃ .
  • Protection/deprotection : Temporarily protect the nitro group as a nitroso derivative during sensitive reactions .

Q. How can bioactivity assays be designed to account for potential nitro group toxicity artifacts?

  • Control experiments : Compare activity of the nitro derivative with its reduced (amine) analog to distinguish true pharmacological effects from cytotoxicity .
  • Metabolic stability assays : Use liver microsomes to assess nitro-to-amine conversion rates .
  • ROS detection : Measure reactive oxygen species (ROS) generation in cell lines to quantify nitro group-mediated oxidative stress .

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